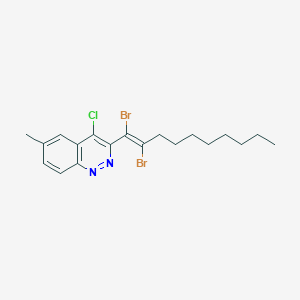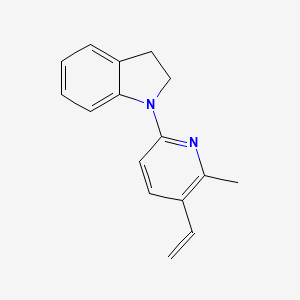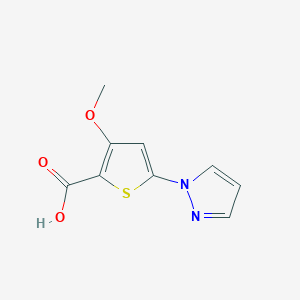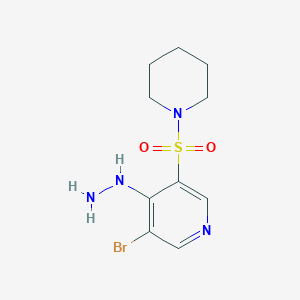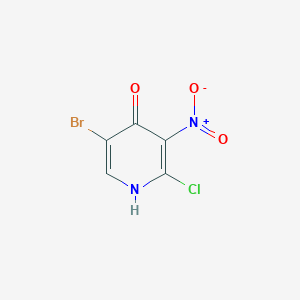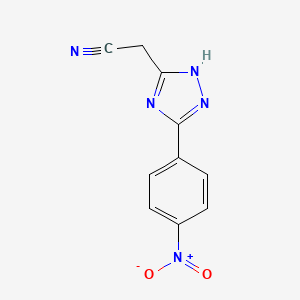![molecular formula C9H11NO2 B11811323 (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an amine group at the 3-position of the dihydrobenzo[b]furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methoxyphenol and 2,3-dihydrobenzo[b]furan.
Formation of the Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction. This can be achieved using various methods, such as the Friedel-Crafts alkylation or acylation reactions.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction. This step often involves the use of reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different functional groups and properties.
Aplicaciones Científicas De Investigación
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amine groups play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2,3-dihydrobenzo[b]furan: Lacks the amine group, making it less versatile in certain reactions.
3-Amino-2,3-dihydrobenzo[b]furan: Lacks the methoxy group, affecting its chemical properties and reactivity.
4-Methoxybenzofuran: Lacks the dihydro structure, influencing its stability and reactivity.
Uniqueness
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 |
Clave InChI |
HJDRZCNWTNXKQN-LURJTMIESA-N |
SMILES isomérico |
COC1=CC=CC2=C1[C@H](CO2)N |
SMILES canónico |
COC1=CC=CC2=C1C(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


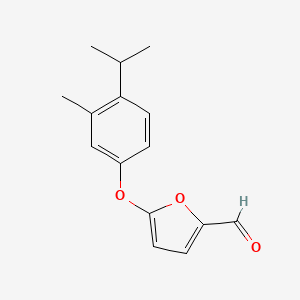
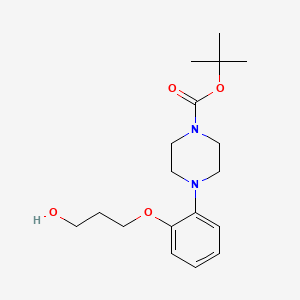
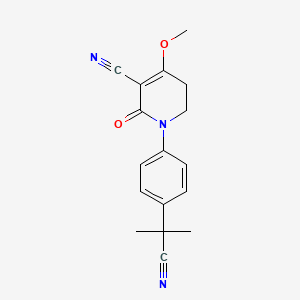
![2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine](/img/structure/B11811261.png)
